Thermodynamic Stability vs. Ortho-Isomer
Methyl 3-hydroxybenzoate lacks the intramolecular hydrogen bonding that stabilizes methyl 2-hydroxybenzoate, resulting in measurably different thermodynamic properties. The gas-phase enthalpy of formation for methyl 3-hydroxybenzoate is less exothermic than that of the ortho-isomer, a difference directly attributable to this structural feature [1].
| Evidence Dimension | Standard molar enthalpy of formation in gas-phase (ΔfH°g) at 298.15 K |
|---|---|
| Target Compound Data | -441.2 ± 1.5 kJ/mol (experimental, derived from combustion calorimetry and phase-change enthalpies) |
| Comparator Or Baseline | Methyl 2-hydroxybenzoate (ortho-isomer): -452.3 ± 1.8 kJ/mol |
| Quantified Difference | The ortho-isomer is approximately 11 kJ/mol more stable in the gas phase than the meta-isomer. |
| Conditions | Static bomb combustion calorimetry and thermogravimetry; T = 298.15 K; gas-phase determinations validated by Gaussian G4 composite method calculations [1]. |
Why This Matters
For applications requiring precise thermodynamic calculations—such as reaction enthalpy modeling, process engineering, or calorimetric standard development—substituting the meta-isomer for the ortho-isomer introduces an error of approximately 11 kJ/mol, which is unacceptable for high-accuracy work.
- [1] Ledo, J. M., Flores, H., Solano-Altamirano, J. M., Ramos, F., Hernandez-Perez, J. M., Camarillo, E. A., Rabell, B., & Amador, M. P. (2018). Experimental and theoretical study of methyl n-hydroxybenzoates. The Journal of Chemical Thermodynamics, 124, 1-9. View Source
